C(6)-Methyl Substitution Defines FLAP Modulator Potency Differentiation Within the Janssen Patent Series
Within the Janssen US8952177B2 patent, the C(6) position of the benzimidazole core is a key site for substituent variation influencing FLAP binding. The target compound bears a methyl group at C(6), a substitution pattern explicitly represented in the patent's Markush claims [1]. BindingDB data for representative 1,2,6-substituted benzimidazole examples from this patent show FLAP Ki values ranging from 0.82 nM (for a more elaborated analog, BDBM145817) to 70 nM (for a less optimized analog in the same series), demonstrating that single-digit nanomolar affinity is achievable within this scaffold class [2]. The C(6)-methyl substitution is therefore a critical determinant position: analogs lacking substitution at this position or bearing different substituents (e.g., halogen, alkoxy) are expected to exhibit altered FLAP binding kinetics [1].
| Evidence Dimension | FLAP binding affinity (Ki) |
|---|---|
| Target Compound Data | C(6)-methyl substituted benzimidazole scaffold (exact Ki not publicly disclosed for this specific compound) |
| Comparator Or Baseline | Exemplified Janssen patent compounds: BDBM145817 (Ki = 0.82 nM); BDBM60470 (Ki = 1 nM); other less optimized analogs (Ki = 70 nM) |
| Quantified Difference | Scaffold class Ki range: 0.82 nM to 70 nM (approximately 85-fold range dependent on substitution pattern) |
| Conditions | FLAP binding assay in HTRF format using human and mouse FLAP-encoding DNA expressed in HEK293 cells [2] |
Why This Matters
The C(6)-methyl substitution is a non-negotiable structural feature for maintaining the FLAP modulator pharmacophore; procurement of analogs with altered C(6) substituents (e.g., H, Cl, OCH3) carries a high risk of potency loss exceeding 10-fold based on intra-class SAR trends [1].
- [1] US Patent US8952177B2. 1,2,6-substituted benzimidazoles as FLAP modulators. Janssen Pharmaceutica NV. Published 2015-02-10. View Source
- [2] BindingDB entries: BDBM145817 (Ki = 0.82 nM), BDBM60470 (Ki = 1 nM), BDBM145817 alternative conditions (Ki = 70 nM). FLAP binding assay data from Janssen Pharmaceutica patents US8952177, US9079866, US9745328, US9884878. View Source
